molecular formula C20H14FN5O2S2 B2596915 N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-44-7

N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2596915
CAS No.: 892733-44-7
M. Wt: 439.48
InChI Key: QNKDSHFHNKMHRY-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a tosyl group. These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the heterocyclic core, followed by various substitution reactions to introduce the different functional groups . The exact synthesis process for this specific compound is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing sulfur, nitrogen, and carbon atoms . The compound also has a fluorophenyl group attached to the nitrogen atom and a tosyl group attached to the pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, solubility, and NMR data, are not available in the literature I have access to .

Scientific Research Applications

Molecular Probes and Receptor Studies

N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and its derivatives have been explored as molecular probes for studying receptors like the A2A adenosine receptor. For instance, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have shown high affinity and selectivity as antagonists for the human A(2A) adenosine receptor (AR), with some compounds being coupled to polyamidoamine (PAMAM) dendrimers for enhanced receptor affinity (Kumar et al., 2011).

Anticancer and Antimicrobial Applications

Compounds with a similar core structure have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. Triazolopyrimidines, for example, have been identified as a class of anticancer agents with a unique mechanism of tubulin inhibition, showing promise in overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007). Additionally, 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been studied for their selectivity as 5-HT6 receptor ligands, demonstrating potential therapeutic applications (Ivachtchenko et al., 2010).

Fungicidal and Herbicidal Activities

The research also extends to agriculture, where derivatives of triazolopyrimidines have been examined for their fungicidal and herbicidal activities. For instance, novel compounds have been synthesized and evaluated for their ability to inhibit various plant pathogens, showing excellent activity at low application rates, and thus indicating potential use in crop protection (Crowley et al., 2010).

Future Directions

The future research directions for this compound could include further studies to elucidate its potential biological activities, as well as investigations into its synthesis and the development of analogs with improved properties .

Properties

IUPAC Name

N-(3-fluorophenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O2S2/c1-12-5-7-15(8-6-12)30(27,28)20-19-23-18(22-14-4-2-3-13(21)11-14)17-16(9-10-29-17)26(19)25-24-20/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKDSHFHNKMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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